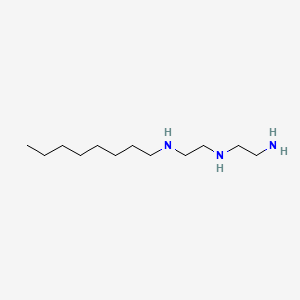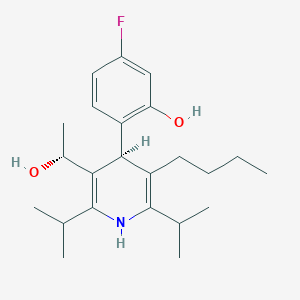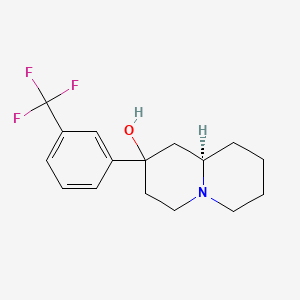
2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine is a complex organic compound characterized by the presence of a quinolizidine core with a hydroxy group at the 2-equatorial position and a trifluorophenyl group at the 2-axial position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with biomolecules.
Industry: It may be used in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism of action of 2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine involves its interaction with specific molecular targets and pathways. The hydroxy group and trifluorophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
相似化合物的比较
Similar Compounds
2,4,5-trifluorophenylacetic acid: Shares the trifluorophenyl group but differs in the core structure.
2,3,6-trifluorophenol: Contains a trifluorophenyl group with different substitution patterns.
Uniqueness
2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
57661-30-0 |
|---|---|
分子式 |
C16H20F3NO |
分子量 |
299.33 g/mol |
IUPAC 名称 |
(9aR)-2-[3-(trifluoromethyl)phenyl]-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-ol |
InChI |
InChI=1S/C16H20F3NO/c17-16(18,19)13-5-3-4-12(10-13)15(21)7-9-20-8-2-1-6-14(20)11-15/h3-5,10,14,21H,1-2,6-9,11H2/t14-,15?/m1/s1 |
InChI 键 |
OABKVAHOXRFSNU-GICMACPYSA-N |
手性 SMILES |
C1CCN2CCC(C[C@H]2C1)(C3=CC(=CC=C3)C(F)(F)F)O |
规范 SMILES |
C1CCN2CCC(CC2C1)(C3=CC(=CC=C3)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



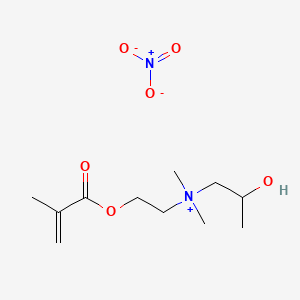

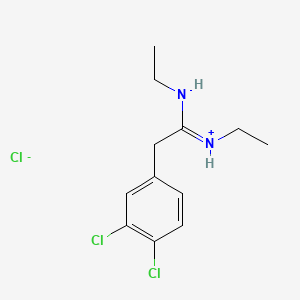
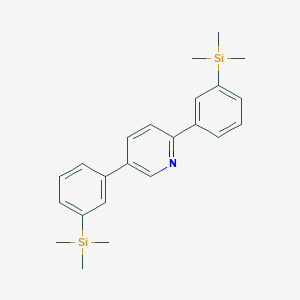
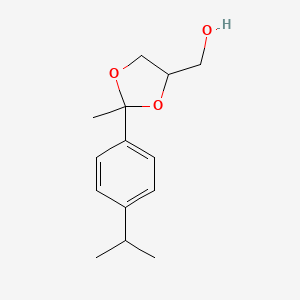

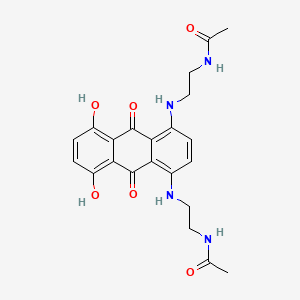
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)

![2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13770006.png)

